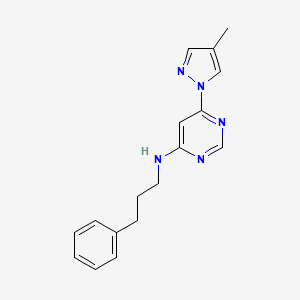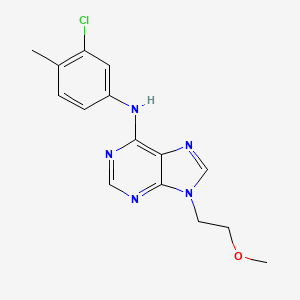
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine, also known as 4-methyl-1H-pyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine, is a novel synthetic compound with several potential applications in scientific research. It has been studied for its potential to act as a catalyst for organic reactions, as well as its potential to act as a bioactive compound in cell cultures and animal models. In
Applications De Recherche Scientifique
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful catalyst for organic reactions, such as the synthesis of indoles, and has been studied for its potential to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation. Additionally, it has been studied for its potential to act as a bioactive compound in cell cultures and animal models.
Mécanisme D'action
The mechanism of action of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to act as a bioactive compound in cell cultures and animal models, likely due to its ability to interact with various receptors and enzymes.
Biochemical and Physiological Effects
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential biochemical and physiological effects. In cell culture studies, it has been found to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to have a variety of effects on animal models, including changes in behavior, metabolism, and immune system activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine in scientific research has several advantages. It is a cost-effective and efficient compound to synthesize, and it has a wide range of potential applications. Additionally, it is a relatively safe compound to work with in the laboratory setting, as it is not highly toxic. However, there are some limitations to working with this compound. It is not yet fully understood how it works in the body, and further research is needed to better understand its mechanism of action. Additionally, it is not yet known if it has any adverse effects on humans or animals.
Orientations Futures
The potential future directions for 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine are vast. Further research is needed to better understand its mechanism of action and to determine if it has any adverse effects on humans or animals. Additionally, further research is needed to explore its potential applications in the pharmaceutical and agricultural industries. Finally, further research is needed to explore its potential to act as a catalyst for organic reactions.
Méthodes De Synthèse
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine can be synthesized from a combination of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-acetyl chloride and 3-phenylpropylpyrimidine-4-amine in the presence of a base, such as potassium carbonate. The reaction proceeds via a nucleophilic substitution of the acetyl chloride with the amine, resulting in the formation of the desired compound. This method has been found to be efficient and cost-effective, with a yield of up to 95%.
Propriétés
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-11-21-22(12-14)17-10-16(19-13-20-17)18-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMBQCTYFMUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443574.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)

![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6443613.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)
![3-{methyl[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443617.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6443647.png)
![9-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443648.png)
